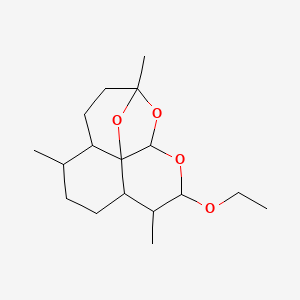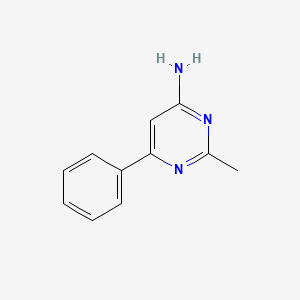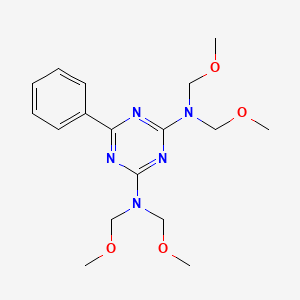![molecular formula C18H13BO3 B13403125 (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid functional group attached to a dibenzofuran moiety, which is further substituted with a phenyl group. The presence of the boronic acid group makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The general procedure involves the reaction of 7-bromo-4-phenyldibenzofuran with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling reactions can be applied. Industrial production would involve optimizing reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors and efficient catalyst recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phenols, alcohols, and substituted dibenzofurans, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Medicine: Boronic acids are known to inhibit proteasomes, making them valuable in the development of anticancer agents.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (7-Phenyldibenzo[b,d]furan-4-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the inhibition of enzymes such as proteasomes, where the boronic acid group can bind to the active site and inhibit enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Dibenzofuran-4-ylboronic acid: A boronic acid with a dibenzofuran moiety but without the phenyl substitution.
Biphenylboronic acid: A boronic acid with two phenyl groups.
Uniqueness
(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid is unique due to the combination of the dibenzofuran and phenyl groups, which provide distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific cross-coupling reactions and in the development of boron-containing drugs with targeted biological activity.
Propiedades
Fórmula molecular |
C18H13BO3 |
|---|---|
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
(7-phenyldibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)16-8-4-7-15-14-10-9-13(11-17(14)22-18(15)16)12-5-2-1-3-6-12/h1-11,20-21H |
Clave InChI |
KIRISSOPJFPELP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)C3=C(O2)C=C(C=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[3-[[4-(Dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]amino]-4-hydroxyanthraquinone](/img/structure/B13403051.png)
![N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)

![4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B13403091.png)
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)



![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)

